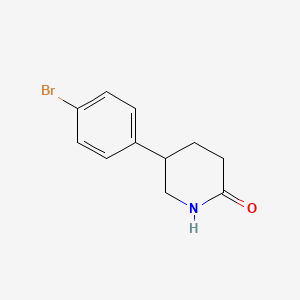

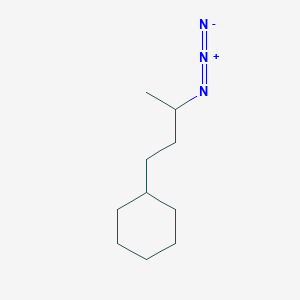

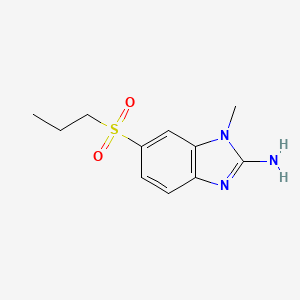

![molecular formula C15H18ClN3O4 B12300381 [6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)

[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[6-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die einen Pyrrolo[2,3-d]pyrimidin-Kern mit einem Furo[3,4-d][1,3]dioxol-Rest kombiniert, was sie zu einem interessanten Forschungsobjekt in Chemie, Biologie und Medizin macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Ansatz ist die Synthese des Pyrrolo[2,3-d]pyrimidin-Kerns, der durch eine Reihe von Reaktionen erreicht werden kann, die Diethylmalonat und Allylbromid beinhalten, gefolgt von einer Cyclisierung mit Amidinen . Der Furo[3,4-d][1,3]dioxol-Rest wird dann durch eine Reihe von Reaktionen eingeführt, die die entsprechenden Ausgangsstoffe und Reagenzien umfassen .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung effizienterer Katalysatoren, optimierte Reaktionsbedingungen und skalierbare Prozesse umfassen, um eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyrrolo[2,3-d]pyrimidine core, which can be achieved through a series of reactions involving diethyl malonate and allyl bromide, followed by cyclization with amidine . The furo[3,4-d][1,3]dioxole moiety is then introduced through a series of reactions involving the appropriate starting materials and reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[6-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Der Chloropyrrolo[2,3-d]pyrimidin-Kern ermöglicht nucleophile Substitutionsreaktionen, bei denen das Chloratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der Biologie kann diese Verbindung als Sonde zur Untersuchung von Zellprozessen und molekularen Interaktionen verwendet werden. Ihre Fähigkeit, mit bestimmten biologischen Zielmolekülen zu interagieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung der Wirkmechanismen verschiedener Biomoleküle .

Medizin

In der Medizin hat this compound potenzielle therapeutische Anwendungen. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente verwendet werden, die auf bestimmte Krankheiten abzielen, wie z. B. Krebs oder entzündliche Erkrankungen .

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Ihre komplexe Struktur ermöglicht die Konstruktion von Materialien mit spezifischen Eigenschaften, wie z. B. verbesserte Stabilität oder verbesserte Leistung .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Pyrrolo[2,3-d]pyrimidin-Kern kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene zelluläre Signalwege beeinflusst werden. Dies kann zu Veränderungen der Genexpression, der Proteinfunktion und des Zellverhaltens führen, was letztendlich zu den gewünschten therapeutischen oder biologischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating the mechanisms of action of various biomolecules .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved stability or enhanced performance .

Wirkmechanismus

The mechanism of action of [6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol involves its interaction with specific molecular targets. The pyrrolo[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This can lead to changes in gene expression, protein function, and cellular behavior, ultimately resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-7H-pyrrolo[2,3-d]pyrimidin: Ein wichtiges Zwischenprodukt bei der Synthese verschiedener Pharmazeutika.

2,2,3a-Trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol: Eine verwandte Verbindung mit einem ähnlichen Furo[3,4-d][1,3]dioxol-Rest.

Einzigartigkeit

Die Einzigartigkeit von [6-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol liegt in der Kombination des Pyrrolo[2,3-d]pyrimidin-Kerns mit dem Furo[3,4-d][1,3]dioxol-Rest.

Eigenschaften

Molekularformel |

C15H18ClN3O4 |

|---|---|

Molekulargewicht |

339.77 g/mol |

IUPAC-Name |

[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol |

InChI |

InChI=1S/C15H18ClN3O4/c1-14(2)22-10-13(21-9(6-20)15(10,3)23-14)19-5-4-8-11(16)17-7-18-12(8)19/h4-5,7,9-10,13,20H,6H2,1-3H3 |

InChI-Schlüssel |

DCHUHHXGELQWQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OC2C(OC(C2(O1)C)CO)N3C=CC4=C3N=CN=C4Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

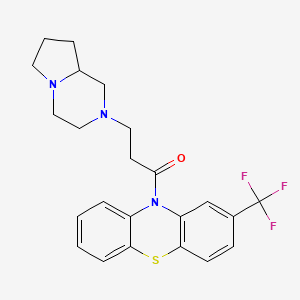

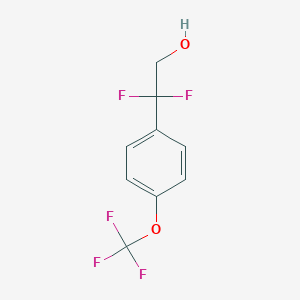

![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)

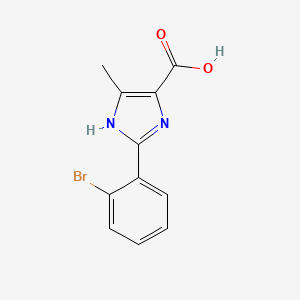

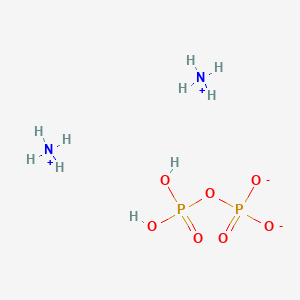

![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)

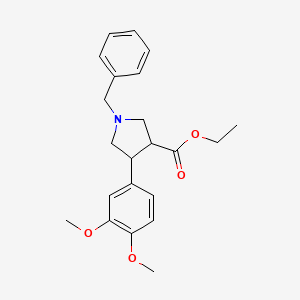

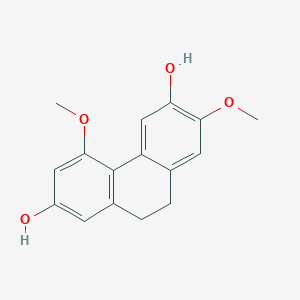

![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)

![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)